molecular formula C12H10Cl2N2O2S B275448 2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide

2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B275448
M. Wt: 317.2 g/mol
InChI Key: SWSNAQIEKPAXDG-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.2 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cambridge id 5634889
  • Cambridge id 83206754

Uniqueness

2,4-dichloro-5-methyl-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability under certain conditions.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,4-dichloro-5-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16)

InChI Key

SWSNAQIEKPAXDG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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